Guanosine-5',5''-d2 Monohydrate
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Description
Synthesis Analysis
The synthesis of Guanosine-5’,5’'-d2 Monohydrate typically involves isotopic labeling. Deuterium atoms are introduced into the guanosine molecule during its synthesis. Researchers use state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .
Chemical Reactions Analysis
As a modified guanosine derivative, Guanosine-5’,5’'-d2 Monohydrate participates in various biochemical reactions. It can serve as a substrate for enzymes involved in nucleotide biosynthesis, including guanylate kinases and guanosine monophosphate synthetase. These enzymes catalyze the conversion of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 303.271 g/mol .
Scientific Research Applications
Hydration Structures and Spectroscopy
Research on guanosine, including its derivatives like Guanosine-5',5''-d2 Monohydrate, has revealed intricate details about its hydration structures. Studies have shown that guanosine and its derivatives form mono- and dihydrated clusters, which have been analyzed using IR-UV double resonance spectroscopy. These studies help in understanding the molecular interactions and stability of guanosine in different hydrated states, indicating the importance of specific hydration structures involving the sugar group and guanine moiety (Saigusa, Urashima, & Asami, 2009).
Supramolecular Hydrogels
Guanosine derivatives have been found to form supramolecular hydrogels. For example, guanosine 5'-monophosphate forms blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescent properties and can self-assemble into fluorescent hydrogels. These findings open doors to potential applications in biotechnology and nanotechnology due to their unique structural and optical properties (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).
G-Quadruplexes and Structural Analysis
Guanosine derivatives like Guanosine-5',5''-d2 Monohydrate play a crucial role in the formation of G-quadruplexes, which are four-stranded helicoidal aggregates important in molecular biology. Studies using neutron diffraction and other techniques have shed light on the structural features of these quadruplexes in different phases, including their interaction with cations, which is essential for their stability (Federiconi, Ausili, Fragneto, Ferrero, & Mariani, 2005).
Chiral Separations and Gel Networks
Guanosine gels, formed through the self-association of guanosine compounds, have been introduced as chiral selectors in capillary electrophoresis. This novel approach leverages the reversible nature of guanosine gel networks for efficient chiral separations, offering potential benefits in analytical chemistry (Dowling, Charles, Nwakpuda, & McGown, 2004).
properties
CAS RN |
478511-34-1 |
---|---|
Product Name |
Guanosine-5',5''-d2 Monohydrate |
Molecular Formula |
C10H15N5O6 |
Molecular Weight |
303.271 |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChI Key |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
Origin of Product |
United States |
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